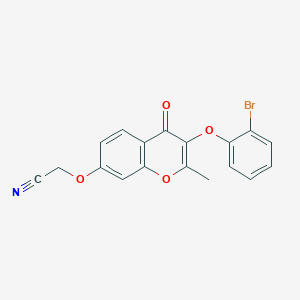

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of chromene derivatives, including those similar to the compound , often involves electrochemical methods or multi-component reactions. For instance, the electrochemical reduction of 4-(bromomethyl)-2-oxo-2H-chromen-7-yl acetate in dimethylformamide (DMF) and acetonitrile yields monomers and dimers through a classic EC mechanism, indicating the potential pathways for synthesizing complex chromene derivatives (Rheinhardt et al., 2011). Another approach involves the selective synthesis of cyano-functionalized 2-aryl-4H-chromenes through reactions of 2-hydroxychalcone derivatives with substituted acetonitriles, showcasing the versatility of acetonitrile in facilitating such syntheses (Yin et al., 2013).

Molecular Structure Analysis

The molecular structure of chromene derivatives, including the target compound, can be elucidated using various spectroscopic methods. For example, single-crystal X-ray diffraction data provide insights into the crystal structure, revealing intermolecular hydrogen interactions and confirming the molecular geometry (Kumar et al., 2016). These analyses are crucial for understanding the compound's molecular framework and its potential interactions.

Chemical Reactions and Properties

Chromene derivatives participate in a range of chemical reactions, highlighting their reactivity and application in synthesizing novel compounds. Electrocatalytic multicomponent assembling demonstrates their ability to undergo transformations under mild conditions, yielding diverse derivatives (Vafajoo et al., 2014). Such reactions are indicative of the chemical versatility of the chromene scaffold.

Physical Properties Analysis

The physical properties of chromene derivatives can be characterized by their sensitivity to solvent polarity and hydrogen bonding, as demonstrated through ultraviolet/visible absorption spectra. These properties are critical for understanding the solvatochromic behavior of these compounds and their interactions with different solvents (Elenkova et al., 2014).

Scientific Research Applications

Synthetic Protocols and Chemical Stability

- Synthetic Approaches: Research on coumarins, such as the review by Mazimba (2016), discusses various synthetic protocols for 6H-benzo[c]chromen-6-ones, indicating the relevance of such structures in pharmacology due to their bioactive properties. Such methods, including Suzuki coupling reactions and reactions with Michael acceptors, could be applicable in synthesizing and modifying compounds like "2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile" for specific research applications (Mazimba, 2016).

Environmental Fate and Biodegradation

- Environmental Degradation and Toxicity: Understanding the environmental fate and potential toxicity of brominated compounds and phenoxy herbicides is crucial. Werner et al. (2012) reviewed the sorption of 2,4-D and other phenoxy herbicides to soil and organic matter, which could provide insights into the environmental behavior and mitigation strategies for related compounds (Werner, Garratt, & Pigott, 2012).

Safety And Hazards

Future Directions

properties

IUPAC Name |

2-[3-(2-bromophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12BrNO4/c1-11-18(24-15-5-3-2-4-14(15)19)17(21)13-7-6-12(22-9-8-20)10-16(13)23-11/h2-7,10H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVRULMFLSYQRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)OC3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)

![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)

![[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2495659.png)

![2-Chloro-N-[cyano-(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2495660.png)

![tert-butyl N-[3-(cyanomethyl)cyclobutyl]carbamate](/img/structure/B2495664.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide hydrochloride](/img/structure/B2495672.png)

![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2495673.png)